molecular formula C14H10BrFN2O3S B2408162 1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide CAS No. 1797719-07-3

1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide

Cat. No.: B2408162
CAS No.: 1797719-07-3
M. Wt: 385.21
InChI Key: HSMGBECYXHMSKB-UHFFFAOYSA-N
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Description

1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzo[d]isoxazole ring, a bromine atom, a fluorine atom, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the bromine and fluorine atoms: These halogens can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.

    Attachment of the methanesulfonamide group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different analogs.

    Substitution: The halogen atoms (bromine and fluorine) can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzo[d]isoxazol-3-yl)-N-(4-chloro-2-fluorophenyl)methanesulfonamide
  • 1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-chlorophenyl)methanesulfonamide
  • 1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-methylphenyl)methanesulfonamide

Uniqueness

1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methanesulfonamide group, makes it particularly interesting for various applications.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O3S/c15-9-5-6-12(11(16)7-9)18-22(19,20)8-13-10-3-1-2-4-14(10)21-17-13/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMGBECYXHMSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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